6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Description
Properties
IUPAC Name |
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6,10,14H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVTUVHYYYXVDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474724 | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1210-57-7 | |
| Record name | 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-isoquinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pomeranz-Fritsch-Bobbitt Cyclization
This classical method constructs the tetrahydroisoquinoline skeleton from benzylamine derivatives. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, the steps are:
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Starting Material : 3,4-Dimethoxyphenethylamine is reacted with glyoxylic acid to form an intermediate imine.
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Cyclization : The imine undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
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Nitrile Functionalization : The primary amine at position 1 is converted to a nitrile via a Sandmeyer reaction or by treatment with cyanogen bromide (BrCN).
Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Glyoxylic acid, EtOH | 25°C | 12 h | 85% |
| 2 | HCl, reflux | 80°C | 6 h | 78% |
| 3 | BrCN, DMF | 0°C → 25°C | 2 h | 65% |
Petasis Reaction Followed by Cyanidation
A multicomponent Petasis reaction generates a morpholinone intermediate, which is subsequently transformed into the target compound:
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Petasis Reaction : 3,4-Dimethoxyphenylboronic acid, glyoxylic acid, and benzylamine react to form N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one.
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Cyclization : The oxazinone undergoes Pomeranz-Fritsch-Bobbitt cyclization under acidic conditions to yield the tetrahydroisoquinoline core.
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Cyanide Introduction : The carboxylic acid group at position 1 is converted to a nitrile via Hofmann degradation using PCl₅ and NH₃.
Optimization Notes :
-
Anhydrous conditions are critical to avoid hydrolysis of intermediates.
Alternative Routes
Strecker Synthesis
A three-component Strecker reaction provides an alternative pathway:
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Components : 3,4-Dimethoxybenzaldehyde, ammonium chloride, and potassium cyanide.
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Reaction : Conducted in aqueous ethanol at pH 4–5, yielding an α-aminonitrile intermediate.
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Cyclization : The intermediate is cyclized using H₂SO₄ to form the tetrahydroisoquinoline-carbonitrile.
Challenges :
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Low regioselectivity (∼60% desired product).
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Requires chromatographic purification.
Industrial-Scale Considerations
For large-scale production, the Pomeranz-Fritsch-Bobbitt route is preferred due to:
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Scalability : Reactions are amenable to continuous flow systems.
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Cost-Effectiveness : Glyoxylic acid and BrCN are economically viable.
Process Improvements :
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Catalytic Cyanidation : Replacing BrCN with CuCN in DMF reduces toxicity.
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Solvent Recycling : Ethanol recovery systems cut costs by 20%.
Analytical Characterization
Key spectroscopic data for this compound:
| Technique | Data |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 6.65 (s, 2H, ArH), 4.25 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.10 (t, 2H, CH₂), 2.75 (t, 2H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 149.2 (C-O), 118.7 (CN), 112.4 (ArC), 58.3 (CH₂), 56.1 (OCH₃), 45.8 (CH₂) |
| IR (KBr) | 2245 cm⁻¹ (C≡N), 1600 cm⁻¹ (Ar C=C) |
Chemical Reactions Analysis
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Scientific Research Applications
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: This compound is explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be compared with other similar compounds such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrile group, leading to different chemical properties and reactivity.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxy groups instead of methoxy groups alters its biological activity and chemical behavior.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Key Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Petasis/Cyclization | (R)-phenylglycinol, boronic acid, HCl | 65–75 | |
| Na/NH3 Alkylation | THF, –78°C, methyl/ethyl bromides | 50–60 |
Advanced: How can enantioselective synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives be achieved?
Methodological Answer:
Enantioselectivity is achieved using chiral auxiliaries and stereocontrolled cyclization:
- Chiral Oxazinone Intermediates : Derived from (R)-phenylglycinol, these intermediates undergo Petasis reactions to establish stereochemistry, followed by acid-mediated cyclization to yield enantiopure products (e.g., (–)-6,7-dimethoxy-1-carboxylic acid with >95% ee) .
- Stereochemical Analysis : Confirm enantiopurity via chiral HPLC or X-ray crystallography of derivatives .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves methoxy groups (δ 3.7–4.0 ppm) and the tetrahydroisoquinoline backbone .
- Infrared (IR) Spectroscopy : Carbonitrile stretches (~2200 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹) confirm functional groups .
- X-ray Diffraction : Resolves crystal packing and absolute configuration of enantiomers .
Advanced: How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?
Methodological Answer:
Q. Table 2: Biological Activity by Alkyl Chain Length
| Chain Length | Antifungal (MIC, µg/mL) | Antibacterial (MIC, µg/mL) |
|---|---|---|
| C1 | 32 | 64 |
| C8 | 16 | 8 |
| C12 | 8 | 4 |
Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?
Methodological Answer:
Discrepancies arise from solvent choice, temperature, and catalyst loading. For optimization:
- Solvent Effects : Replace THF with DMF to improve solubility of intermediates (yield increases from 50% to 70%) .
- Catalytic Additives : Use Lewis acids (e.g., BF3·OEt2) to accelerate cyclization steps .
- Temperature Control : Maintain –78°C during alkylation to minimize side reactions .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
